molecular formula C25H21N3O5 B363131 5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione CAS No. 728028-94-2

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione

Cat. No. B363131
CAS RN: 728028-94-2
M. Wt: 443.5g/mol
InChI Key: WBDSHORYMQHUKK-UHFFFAOYSA-N
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Description

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione, also known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.

Scientific Research Applications

5-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-2-(p-tolyl)isoindoline-1,3-dione is a complex organic compound that may find relevance in various fields of scientific research due to its unique structural features. Although direct studies on this specific compound are limited, insights can be derived from research on structurally similar compounds, focusing on their applications in medicinal chemistry, drug design, and material science.

Potential in Central Nervous System (CNS) Drug Synthesis

Research indicates that compounds featuring heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), similar to the furan component in the target molecule, may serve as lead molecules for synthesizing compounds with potential CNS activity. These compounds are explored for treating CNS disorders, which have been on the rise due to various factors including genetics and environmental influences. The exploration of functional chemical groups for the synthesis of novel CNS-acting drugs highlights the importance of structural moieties present in compounds like this compound (Saganuwan, 2017).

Furan Derivatives in Sustainable Chemical Production

The furan component of the molecule is significant in sustainable chemistry, particularly in the conversion of biomass to valuable chemicals. Furan derivatives, including 5-hydroxymethylfurfural (HMF), are recognized as platform chemicals for producing a range of materials, fuels, and chemicals from renewable resources. This underscores the potential application of furan-containing compounds in developing new, environmentally friendly chemical processes (Chernyshev, Kravchenko, & Ananikov, 2017).

Role in CO2 Capture Technologies

The piperazine component is notably used in CO2 capture technologies, highlighting its relevance in addressing climate change. High liquid flux operation with piperazine solutions demonstrates effective CO2 absorption, which is crucial for reducing greenhouse gas emissions in industrial processes (Abreu & Rochelle, 2022).

Pharmacological Significance

Piperazine and its analogues have broad pharmacological applications, including antipsychotic, anti-inflammatory, and antimicrobial activities. This indicates the potential medicinal value of compounds incorporating piperazine structures, which may inspire further research into their therapeutic applications (Mohammed, Begum, Zabiulla, & Khanum, 2015).

properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-16-4-7-18(8-5-16)28-23(30)19-9-6-17(15-20(19)24(28)31)22(29)26-10-12-27(13-11-26)25(32)21-3-2-14-33-21/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDSHORYMQHUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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